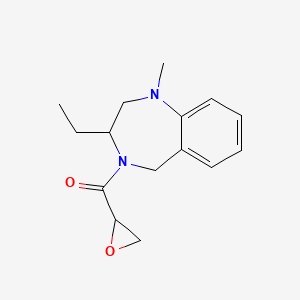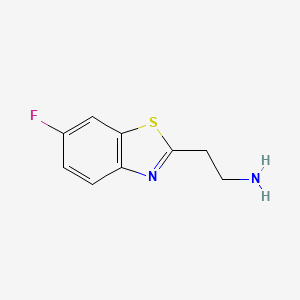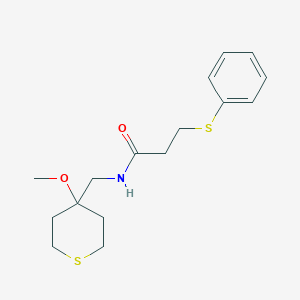
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is a synthetic compound with a complex structure that combines elements of benzodiazepines and epoxides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a condensation reaction between an appropriate amine and a ketone. Subsequent steps involve the introduction of the ethyl and methyl groups, followed by the formation of the oxirane ring through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are utilized to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
科学研究应用
Chemistry
In chemistry, (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studying interactions with biological targets. It can be used in assays to investigate its effects on enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its benzodiazepine core suggests possible applications in the development of anxiolytic or anticonvulsant drugs.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it versatile for various applications.
作用机制
The mechanism of action of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The benzodiazepine core may interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Oxirane: A simple epoxide used in various chemical reactions.
Alprazolam: Another benzodiazepine with a different substitution pattern.
Uniqueness
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is unique due to its combination of a benzodiazepine core and an oxirane ring
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-12-9-16(2)13-7-5-4-6-11(13)8-17(12)15(18)14-10-19-14/h4-7,12,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJTEZDIMOEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1C(=O)C3CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)

![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)


![[(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B3014608.png)



![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)



